Formamide,N-(4-hydroxy-3-pyridyl)-(6CI)
Description
Its molecular formula is inferred as C₆H₆N₂O₂ (molecular weight ~138.12 g/mol).
Properties
CAS No. |
100047-34-5 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 |
IUPAC Name |
N-(4-oxopyridin-3-ylidene)formamide |
InChI |
InChI=1S/C6H4N2O2/c9-4-8-5-3-7-2-1-6(5)10/h1-4H |
InChI Key |
VWXVKIZRRDVDEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=NC=O)C1=O |
Synonyms |
Formamide,N-(4-hydroxy-3-pyridyl)-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Comparisons :
- N-(4-Methoxyphenyl)formamide (): Substituent: Methoxy (-OCH₃) on phenyl ring. Molecular Weight: 151.16 g/mol. Properties: Lower polarity due to methoxy group; reduced hydrogen-bonding capacity compared to hydroxyl.
-
- Substituent: Pyridine ring without hydroxyl.
- Molecular Weight: 122.12 g/mol.
- Properties: Higher basicity (pKa ~5 for pyridine) but lower solubility than hydroxylated analogs.
Table 1: Substituent-Driven Properties
| Compound | Substituent | Molecular Weight | LogP (Predicted) | Solubility (Polar Solvents) |
|---|---|---|---|---|
| N-(4-hydroxy-3-pyridyl)formamide | 4-OH, 3-pyridyl | 138.12 | ~0.5 | High |
| N-(4-methoxyphenyl)formamide | 4-OCH₃, phenyl | 151.16 | ~1.2 | Moderate |
| N-(4-pyridinyl)formamide | Pyridinyl | 122.12 | ~0.8 | Low |
Bioactivity Profiles
Antimicrobial Activity :
- Xanthocillins X and Y1 (): Formamide-containing metabolites with potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Their activity is attributed to zwitterionic properties and hydrophobic interactions .
- (Z/E)-N-(4-Hydroxystyryl)formamide (): Moderate antibacterial activity, likely due to hydroxyl-mediated membrane disruption .
Enzyme Inhibition :
Inference for Target Compound: The hydroxyl group in N-(4-hydroxy-3-pyridyl)formamide may enhance binding to bacterial membranes or enzymes via hydrogen bonding, but direct evidence is lacking.
Structural Isomerism and Stability
Preparation Methods
Catalytic Synthesis Using Transition Metal Complexes
Transition metal-catalyzed reactions offer a robust pathway for synthesizing formamide derivatives. A patented method employs a ruthenium-based pincer catalyst to facilitate the reaction between amines, carbon dioxide, and hydrogen under solvent-free conditions . For Formamide, N-(4-hydroxy-3-pyridyl)-(6CI), the synthesis involves:
-
Reactant Preparation : A pyridylamine derivative, such as 3-amino-4-hydroxypyridine, is selected as the primary amine.
-
Catalytic System : The catalyst, with the general formula (where is a tridentate pincer ligand and are ligands such as CO or phosphines), enables the insertion of CO₂ into the N–H bond of the amine .
-
Reaction Conditions : The process occurs at moderate temperatures (80–120°C) and pressures (10–50 bar H₂), yielding the formamide product via the intermediate carbamic acid.
Key Advantages :
-
High atom economy due to the use of CO₂ as a carbonyl source.
-
Solvent-free conditions reduce waste and simplify purification.
Challenges :
-
Sensitivity to moisture, requiring anhydrous reactants.
-
Catalyst cost and potential deactivation at higher temperatures.
Cyclic Anhydride-Mediated Esterification and Cracking
Adapted from N-vinylformamide synthesis , this method involves ester formation followed by thermal dissociation:
-
Esterification : 3-Amino-4-hydroxypyridine reacts with a cyclic anhydride (e.g., succinic anhydride) to form a mixed ester intermediate.
-
Thermal Cracking : Heating the ester at 150–200°C under reduced pressure cleaves the bond, releasing Formamide, N-(4-hydroxy-3-pyridyl)-(6CI) and regenerating the diacid.
Optimization Insights :
-
Anhydride selection impacts yield; bulkier anhydrides (e.g., phthalic) slow the reaction but improve selectivity.
-
Catalytic amounts of acid (e.g., p-toluenesulfonic acid) accelerate esterification .
Limitations :
-
Competing hydrolysis reactions necessitate strict control of water content.
-
High-energy input for thermal cracking increases operational costs.
Palladium-mediated coupling reactions enable the introduction of formamide groups onto pre-functionalized pyridines. A low-loading Pd system (0.01–0.1 mol%) with ligands such as trans-piperidine facilitates the coupling of bromopyridines with formamide precursors :
-
Substrate Activation : 4-Bromo-3-hydroxypyridine is treated with a Pd(0) catalyst to form a π-allyl intermediate.
-
Coupling Step : Reaction with a formamide nucleophile (e.g., potassium formamide) installs the formamide group at the 4-position.
Critical Parameters :
-
Ligand choice (e.g., bisphosphines) enhances catalyst stability and turnover number (TON).
Performance Metrics :
-
Typical yields: 60–75% after column chromatography.
-
Scalability demonstrated at the 100-g scale with minimal Pd residue (<10 ppm).
Purification and Isolation Techniques
Post-synthetic purification is critical for achieving pharmaceutical-grade material. A protocol derived from pyridyl derivative synthesis involves:
-
Liquid-Liquid Extraction : Crude product is partitioned between ethyl acetate and water to remove polar impurities.
-
Chromatography : Silica gel chromatography with a gradient eluent (hexane/ethyl acetate) resolves the target compound from byproducts.
-
Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98% (HPLC).
Table 1. Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Ru-Catalyzed CO₂ Insertion | Ru pincer complex | 70–85 | 95 | Industrial |
| Anhydride Cracking | Succinic anhydride | 50–65 | 90 | Pilot-scale |
| Pd Cross-Coupling | Pd(0)/trans-piperidine | 60–75 | 98 | Research |
Mechanistic and Kinetic Considerations
Catalytic CO₂ Insertion :
-
Isotopic labeling studies confirm CO₂ incorporation into the formamide group .
-
Rate-determining step: N–H activation by the Ru catalyst (kinetic isotope effect ).
Thermal Cracking :
Q & A
What spectroscopic techniques are recommended for confirming the structural identity and purity of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?
Level: Basic
Answer:
The structural confirmation of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) requires a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies hydrogen environments, such as hydroxy (OH) and formamide (NH) protons. For pyridine derivatives, aromatic protons typically appear in the δ 7–9 ppm range .
- ¹³C NMR confirms carbonyl (C=O) and pyridyl carbon signals, with carbonyl carbons resonating around δ 165–175 ppm .
- Infrared (IR) Spectroscopy:
- Stretching vibrations for amide (C=O at ~1650–1700 cm⁻¹) and hydroxyl (O-H at ~3200–3600 cm⁻¹) groups are critical .
- Mass Spectrometry (MS):
- High-resolution MS determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .
Validation Protocol: Cross-reference experimental data with computational predictions (e.g., PubChem’s InChI and SMILES descriptors) to resolve ambiguities .
What synthetic routes are effective for preparing derivatives of Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?
Level: Basic
Answer:
Derivatization often involves nucleophilic substitution or condensation reactions. Key strategies include:
- Amide Bond Formation:
- React 4-hydroxy-3-aminopyridine with formyl chloride or activated formic acid derivatives under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .
- Functionalization of the Pyridine Ring:
- Halogenation (e.g., iodination at the 6-position) or alkylation using electrophilic reagents. Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
Example Synthesis Table:
| Step | Reagents/Conditions | Purpose | Key Observations |
|---|---|---|---|
| 1 | Formic acid, DCC, RT | Activate carbonyl | White precipitate (DCC urea byproduct) |
| 2 | 4-Hydroxy-3-aminopyridine, DMF, 50°C | Amide coupling | Yellow solution, confirmed by TLC |
| 3 | Ethanol recrystallization | Purification | White crystals, >95% purity (HPLC) |
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Level: Advanced
Answer:
Data discrepancies often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- Multi-Technique Validation:
- Combine NMR, IR, and MS to cross-validate functional groups. For example, an unexpected IR peak at ~1750 cm⁻¹ may indicate ester impurities, prompting LC-MS analysis .
- Computational Modeling:
- Use density functional theory (DFT) to simulate NMR chemical shifts or IR spectra. Compare with experimental data to identify tautomeric forms (e.g., keto-enol equilibria) .
- Variable-Temperature NMR:
- Probe dynamic processes (e.g., hydrogen bonding) by acquiring spectra at different temperatures. Slow exchange regimes simplify splitting patterns .
Case Study: A reported δ 8.2 ppm (¹H NMR) mismatch was resolved by identifying residual DMSO solvent interacting with the hydroxyl group, confirmed by deuterated solvent exchange .
What methodological frameworks guide the study of biological interactions involving Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI)?
Level: Advanced
Answer:
Biological studies should integrate:
- Theoretical Anchoring:
- Link to conceptual frameworks like structure-activity relationships (SAR) or molecular docking to predict binding affinity with enzymes/receptors .
- Experimental Design:
Example Workflow:
Hypothesis: The hydroxyl group enhances binding to kinase active sites.
SAR Analysis: Synthesize analogs with modified hydroxyl groups (e.g., methoxy, acetylated).
Docking Simulations: Predict binding modes using PyMol or AutoDock .
Validation: Compare computational predictions with enzymatic inhibition assays .
How should researchers approach reproducibility challenges in synthesizing Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) derivatives?
Level: Advanced
Answer:
Reproducibility issues often stem from subtle variations in reaction conditions. Solutions include:
- Detailed Reaction Logs:
- Document exact stoichiometry, solvent grades, and purification steps. For example, trace water in DMF can hydrolyze formamide intermediates .
- Quality Control (QC) Protocols:
- Implement in-line analytics (e.g., inline IR for real-time reaction monitoring).
- Collaborative Validation:
Case Example: A reported yield variation (60% vs. 40%) was traced to differing argon flow rates during inert atmosphere maintenance, affecting intermediate stability .
What are the emerging research directions for Formamide, N-(4-Hydroxy-3-Pyridyl)-(6CI) in chemical biology?
Level: Advanced
Answer:
Promising avenues include:
- Proteolysis-Targeting Chimeras (PROTACs):
- Utilize the pyridyl moiety as a ligand for E3 ubiquitin ligases to design targeted protein degraders .
- Metabolic Pathway Modulation:
- Investigate interference with NAD⁺ biosynthesis via inhibition of nicotinamide phosphoribosyltransferase (NAMPT) .
Data-Driven Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
